molecular formula C10H14ClN3O3 B2738338 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1185313-15-8

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No. B2738338
CAS RN: 1185313-15-8
M. Wt: 259.69
InChI Key: ASMFPBLXALNNFD-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the formula C10H14ClN3O3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride consists of a pyridine ring attached to a piperidine ring via an oxygen atom . The pyridine ring is further substituted with a nitro group .

Scientific Research Applications

Nitroxyl Radicals in Biomedical Applications

Nitroxyl radicals, including derivatives of piperidine, have been extensively studied for their biomedical applications due to their paramagnetic properties and stability. These radicals, such as the piperidine and pyrrolidine nitroxides, serve crucial roles in various fields, including as antioxidants, contrast agents for magnetic resonance imaging (MRI), and probes for studying cellular redox metabolism. Their unique ability to participate in redox reactions allows them to act as antioxidants, mimicking superoxide dismutase (SOD) activity, and modulating hemoprotein's catalase-like activity. This property is exploited in studying oxidative stress, inflammation, and in the development of anticancer drugs ((Lewandowski & Gwoździński, 2017); (Likhtenshtein, 2020)).

Chemical Properties and Reactivity

The reactivity and stability of nitroxyl radicals, including those derived from piperidine, towards various reductants and free radicals are significant for their applications in chemical synthesis, polymerization, and as spin labels in electron paramagnetic resonance (EPR) spectroscopy. Studies have explored the development of nitroxyl radicals with enhanced stability and specific reactivity towards ascorbic acid, aiming to utilize these properties in creating new antioxidants and contrast agents ((Kinoshita et al., 2009)).

Applications in Corrosion Inhibition

Piperidine derivatives have been investigated for their potential in corrosion inhibition, particularly for the protection of metals. Quantum chemical calculations and molecular dynamics simulations have been utilized to explore the adsorption behaviors and inhibition efficiencies of piperidine derivatives on metal surfaces, indicating their potential application in corrosion protection ((Kaya et al., 2016)).

Synthesis and Structural Analysis

Research into the synthesis and structural characterization of nitropyridines and their complexes with various ligands, including piperidine, sheds light on their versatile applications in developing new materials and pharmaceuticals. These studies provide insights into the chemical synthesis, reactivity, and potential applications of pyridine derivatives in creating compounds with specific biological or physical properties ((Verma et al., 1999); (Ivanova et al., 2021)).

properties

IUPAC Name

3-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFPBLXALNNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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